2-(2-Iodophenyl)ethanethiol
CAS No.: 177748-62-8
Cat. No.: VC4086727
Molecular Formula: C8H9IS
Molecular Weight: 264.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 177748-62-8 |
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Molecular Formula | C8H9IS |
Molecular Weight | 264.13 g/mol |
IUPAC Name | 2-(2-iodophenyl)ethanethiol |
Standard InChI | InChI=1S/C8H9IS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 |
Standard InChI Key | SIUBZRQUSXYLCV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CCS)I |
Canonical SMILES | C1=CC=C(C(=C1)CCS)I |
Introduction
2-(2-Iodophenyl)ethanethiol is an organosulfur compound with the molecular formula C8H9IS. It consists of a benzene ring substituted with an iodine atom at the second position and an ethanethiol group (-CH2CH2SH) attached to the first position. The compound is categorized as a thiol, a class of compounds known for their sulfur-containing functional groups, which impart unique reactivity and applications.
Property | Details |
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IUPAC Name | 2-(2-iodophenyl)ethanethiol |
CAS Number | 177748-62-8 |
Molecular Formula | C8H9IS |
Molecular Weight | 264.13 g/mol |
Structure | Benzene ring with iodine and ethanethiol substituents |
Synthetic Routes
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Reaction with Thiourea:
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The compound can be synthesized by reacting 2-iodobenzyl chloride with thiourea, followed by hydrolysis. This method uses sodium hydroxide as a base and ethanol as a solvent.
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Reaction Scheme:
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Palladium-Catalyzed Coupling:
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Another approach involves coupling 2-iodobenzyl bromide with thiol reagents under palladium catalysis. This method is advantageous for its high yield and selectivity.
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Industrial Production
Large-scale production typically employs one of the above methods, depending on cost efficiency, reagent availability, and desired purity.
Reactivity
The compound exhibits typical thiol reactivity due to the presence of the -SH group:
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Oxidation: Forms disulfides () when treated with oxidizing agents like iodine or bromine.
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Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
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Substitution: The iodine atom in the benzene ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Reaction Conditions and Products
Reaction Type | Reagents/Conditions | Products |
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Oxidation | Iodine (I), Bromine (Br) | Disulfides () |
Reduction | Zinc (Zn), HCl | Thiols () |
Substitution | Palladium catalysts | Substituted benzene derivatives |
Scientific Research
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Organic Synthesis: Used as a reagent for forming carbon-sulfur bonds.
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Biological Studies: Investigated for its role in thiol-disulfide interconversion, which is critical in protein folding and redox biology.
Industrial Uses
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Utilized in the production of specialty chemicals.
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Serves as a precursor for synthesizing more complex organosulfur compounds.
Comparison with Related Compounds
The chemical behavior of 2-(2-Iodophenyl)ethanethiol is influenced by the iodine atom's properties, such as its size and electronegativity, which distinguish it from its halogen analogs:
Compound | Unique Features |
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2-(2-Bromophenyl)ethanethiol | Smaller halogen; less reactive |
2-(2-Chlorophenyl)ethanethiol | Higher electronegativity; different reactivity |
2-(2-Fluorophenyl)ethanethiol | Strongest C-F bond; minimal reactivity |
Safety and Handling
Like many organosulfur compounds, 2-(2-Iodophenyl)ethanethiol requires careful handling:
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Hazards: May cause skin irritation or respiratory discomfort.
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Precautions: Use appropriate personal protective equipment (PPE), including gloves and goggles, in well-ventilated areas.
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